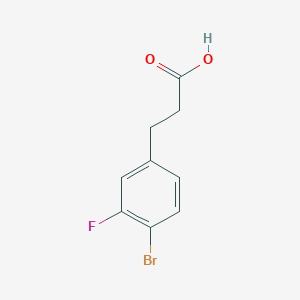
3-(4-Bromo-3-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 127425-80-3. It has a molecular weight of 247.06 and its IUPAC name is this compound . It is stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) and the InChI key is QOMIQOAKYSTKEF-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
Asymmetric Synthesis and Catalysis Asymmetric synthesis of chiral intermediates for antidepressant drugs has been demonstrated using microbial reductases, highlighting the role of such compounds in medicinal chemistry. For instance, 3-Chloro-1-phenyl-1-propanol, a compound structurally related to 3-(4-Bromo-3-fluorophenyl)propanoic acid, was synthesized using Saccharomyces cerevisiae reductase with high enantioselectivity, indicating the potential for this compound in asymmetric synthesis and catalysis (Y. Choi et al., 2010).
Pharmaceutical Chemistry The resolution of nonsteroidal antiandrogens and determination of the absolute configuration of active enantiomers is crucial in pharmaceutical research, as seen in studies involving closely related compounds. The methodology could be applicable for compounds like this compound, potentially aiding in the development of new pharmaceutical agents (H. Tucker & G. Chesterson, 1988).
Material Science In the realm of materials science, compounds structurally related to this compound have been utilized as renewable building blocks for the synthesis of polybenzoxazine, a class of thermosetting resins. This application underscores the potential of such compounds in creating advanced materials with specific thermal and mechanical properties suitable for various applications (Acerina Trejo-Machin et al., 2017).
Antifungal and Antimicrobial Research The search for novel antifungal and antimicrobial agents has led to the evaluation of halogenated phenyl derivatives, including those related to this compound. These compounds have shown significant in vitro activity against pathogenic yeasts and molds, highlighting their potential in developing new antimicrobial treatments (V. Buchta et al., 2004).
Chemical Synthesis The halodeboronation of aryl boronic acids, including the synthesis of bromo-fluorobenzonitriles, demonstrates the utility of related compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of this compound, potentially opening new routes in synthetic organic chemistry (Ronald H. Szumigala et al., 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust, to wash skin thoroughly after handling, and to rinse cautiously with water if it gets in the eyes .
作用機序
Target of Action
The primary targets of 3-(4-Bromo-3-fluorophenyl)propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid, which suggests that they may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. It is known that this compound is a solid at room temperature and should be stored in a sealed, dry environment .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds , it is possible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interactions with its biological targets could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
生化学分析
Biochemical Properties
It is known that this compound can be used as a biochemical reagent in life science related research .
Molecular Mechanism
It is known that bromine and fluorine atoms can participate in various types of chemical reactions, including free radical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a sealed, dry environment at room temperature .
特性
IUPAC Name |
3-(4-bromo-3-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIQOAKYSTKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127425-80-3 |
Source


|
| Record name | 3-(4-bromo-3-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)
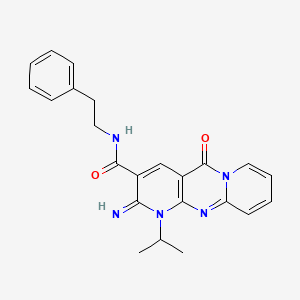
![3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2820467.png)
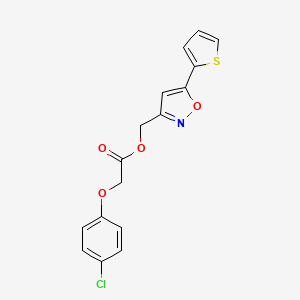

![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)
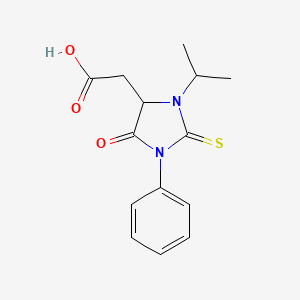
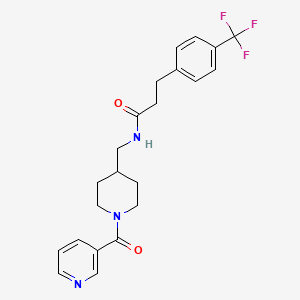
![N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2820473.png)



![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)
